molecular formula C7H6N2O B3055240 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile CAS No. 63486-97-5

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Cat. No.: B3055240
CAS No.: 63486-97-5
M. Wt: 134.14 g/mol
InChI Key: WUOWHLOESNJUPI-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H6N2O It is a derivative of pyridine and features a nitrile group at the second position and a ketone group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanoacetamide with methyl vinyl ketone under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like ammonia or primary amines can be employed for substitution reactions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile and ketone groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
  • 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Uniqueness: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nitrile group at the second position and ketone group at the sixth position make it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

1-methyl-6-oxopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-6(5-8)3-2-4-7(9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOWHLOESNJUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00490609
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63486-97-5
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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